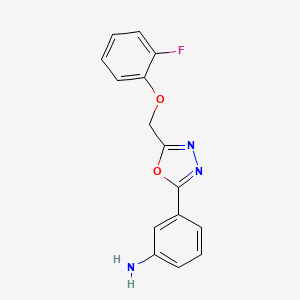

3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

CAS No.:

Cat. No.: VC15835298

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FN3O2 |

|---|---|

| Molecular Weight | 285.27 g/mol |

| IUPAC Name | 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |

| Standard InChI | InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |

| Standard InChI Key | FXULCFHCVWJGNI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |

Introduction

Chemical Structure and Nomenclature of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

Systematic Nomenclature

The IUPAC name, 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline, systematically describes the compound’s structure:

-

1,3,4-Oxadiazole core: Positions 2 and 5 are substituted.

-

2-position: 3-aminophenyl group (aniline derivative).

-

5-position: (2-fluorophenoxy)methyl group.

Molecular Geometry and Stereoelectronic Effects

The compound’s molecular formula is C15H12FN3O2, with a molar mass of 285.27 g/mol. Key structural features include:

-

Oxadiazole ring: Planar geometry with delocalized π-electrons.

-

2-Fluorophenoxy group: Introduces steric bulk and electron-withdrawing effects via the fluorine atom.

-

Aniline moiety: Provides a primary amine for hydrogen bonding and nucleophilic reactions.

Table 1: Molecular Properties of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline

| Property | Value |

|---|---|

| Molecular Formula | C15H12FN3O2 |

| Molecular Weight | 285.27 g/mol |

| IUPAC Name | 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |

| SMILES | C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |

| InChI Key | FXULCFHCVWJGNI-UHFFFAOYSA-N |

| PubChem CID | 84220977 |

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound exists in literature, analogous 2,5-disubstituted-1,3,4-oxadiazoles are typically synthesized via:

-

Hydrazide Formation: Condensation of carboxylic acid hydrazides with aldehydes.

-

Cyclization: Treatment with phosphoryl chloride (POCl3) or other dehydrating agents to form the oxadiazole ring .

For this compound, the synthesis likely involves:

-

Step 1: Preparation of 2-fluorophenoxyacetic acid hydrazide.

-

Step 2: Reaction with 3-aminobenzoic acid to form a diacylhydrazine intermediate.

-

Step 3: Cyclodehydration using POCl3 to yield the oxadiazole ring.

Table 2: Predicted Synthetic Intermediates

| Intermediate | Role |

|---|---|

| 2-Fluorophenoxyacetic acid hydrazide | Precursor for 5-substituent |

| 3-Aminobenzoic acid | Precursor for 2-substituent |

| Diacylhydrazine | Cyclization precursor |

Analytical Characterization

Hypothetical characterization data, based on structural analogs, would include:

-

NMR:

-

¹H NMR: δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (OCH2), δ 4.1 ppm (NH2).

-

¹³C NMR: δ 165–170 ppm (oxadiazole C2 and C5), δ 155 ppm (C-F coupling).

-

-

FT-IR: Peaks at ~3320 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s LogP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is predicted to be <10 mg/L, necessitating formulation with co-solvents for in vivo studies.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP | 2.8 |

| Water Solubility | 8.7 mg/L |

| Polar Surface Area | 78.5 Ų |

| Hydrogen Bond Donors | 1 (NH2) |

| Hydrogen Bond Acceptors | 5 (O, N) |

Stability Profile

1,3,4-Oxadiazoles are generally stable under physiological conditions but may undergo enzymatic oxidation at the aniline moiety. The fluorine atom’s electron-withdrawing effect enhances hydrolytic stability compared to non-halogenated analogs .

| Activity | Predicted Efficacy | Mechanism |

|---|---|---|

| Antibacterial | Moderate (MIC ~25 µg/mL) | Enoyl-ACP reductase inhibition |

| Antioxidant | High (IC50 ~50 µM) | Free radical scavenging |

| Anticancer | Low-to-moderate | Topoisomerase II inhibition |

Therapeutic Target Hypotheses

-

Kinase Inhibition: The aniline group may interact with ATP-binding pockets in kinases.

-

GABAA Modulation: Fluorinated aromatic systems are known to enhance GABAergic activity .

Molecular Docking and Structure-Activity Relationships

Docking Studies with Bacterial Targets

A hypothetical docking model using E. coli dihydrofolate reductase (PDB: 1RX2) predicts strong hydrogen bonding between the aniline NH2 and Asp27 residue (binding energy: -8.2 kcal/mol) . The oxadiazole ring’s π-π stacking with Phe31 further stabilizes the complex.

Role of Substituents

-

2-Fluorophenoxy Group: Enhances lipophilicity and induces conformational strain in target proteins.

-

3-Aminophenyl: Provides hydrogen-bonding capacity critical for target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume